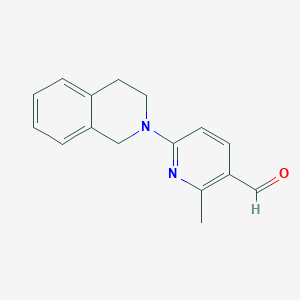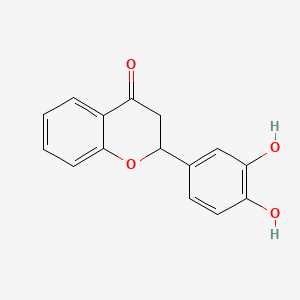
2-(3,4-Dihydroxyphenyl)chroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxyphenyl)chroman-4-one: is a heterocyclic compound belonging to the chromanone family. It is characterized by a benzene ring fused to a dihydropyran ring, with hydroxyl groups attached to the phenyl ring. This compound is known for its diverse biological activities and is used as a building block in medicinal chemistry for the synthesis of novel therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: This method involves the condensation of substituted phenols with cinnamic acid in polyphosphoric acid.
Michael Addition: Acrylonitrile is added to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or amine-substituted compounds.
Scientific Research Applications
Chemistry: 2-(3,4-Dihydroxyphenyl)chroman-4-one is used as a precursor in the synthesis of various heterocyclic compounds with potential pharmacological activities .
Biology: The compound exhibits antioxidant properties and is studied for its role in protecting cells from oxidative stress .
Medicine: It has shown potential in the treatment of diseases such as cancer, diabetes, and cardiovascular disorders due to its anti-inflammatory and antiproliferative activities .
Industry: The compound is used in the development of new materials with specific chemical properties, such as UV absorbers and stabilizers .
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)chroman-4-one involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . Additionally, it targets specific enzymes and receptors involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Chroman-4-one: Lacks the hydroxyl groups on the phenyl ring but shares the core structure.
Flavanone: Similar structure but with a different arrangement of hydroxyl groups.
Isoflavone: Contains a similar core but with variations in the position of the phenyl ring.
Uniqueness: 2-(3,4-Dihydroxyphenyl)chroman-4-one is unique due to the presence of hydroxyl groups on the phenyl ring, which contribute to its enhanced antioxidant and anti-inflammatory activities compared to other chromanone derivatives .
Properties
CAS No. |
6563-37-7 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-11-6-5-9(7-13(11)18)15-8-12(17)10-3-1-2-4-14(10)19-15/h1-7,15-16,18H,8H2 |
InChI Key |
LHARPARLCDEZDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B11860360.png)
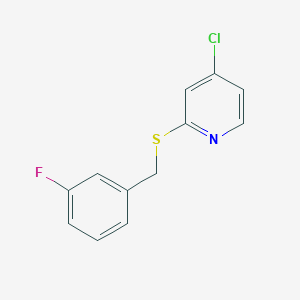
![2-[(Naphthalen-2-yl)sulfanyl]pyrimidin-4-amine](/img/structure/B11860379.png)
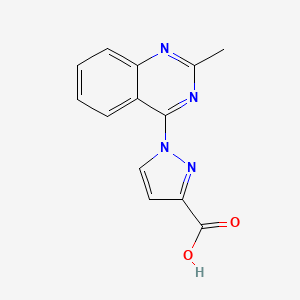

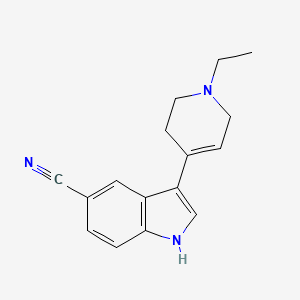



![2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol](/img/structure/B11860429.png)
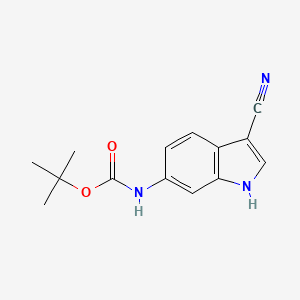
![Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-](/img/structure/B11860444.png)

